molecular formula C11H7N3O2 B14431749 (2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide CAS No. 76390-55-1

(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide

Cat. No.: B14431749
CAS No.: 76390-55-1
M. Wt: 213.19 g/mol
InChI Key: PIRNMCUCURYQEY-UHFFFAOYSA-N
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Description

(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide is a chemical compound with a unique structure that includes both phenyl and dicyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide typically involves the reaction of phenylacetic acid derivatives with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the dicyanide group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylethylamines.

Scientific Research Applications

(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).

    Vanillin Acetate: Used in flavoring and fragrance industries.

    Adapalene: A compound used in dermatology.

Uniqueness

(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide is unique due to its combination of phenyl and dicyanide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications.

Properties

CAS No.

76390-55-1

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

2-phenacyloxyiminopropanedinitrile

InChI

InChI=1S/C11H7N3O2/c12-6-10(7-13)14-16-8-11(15)9-4-2-1-3-5-9/h1-5H,8H2

InChI Key

PIRNMCUCURYQEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CON=C(C#N)C#N

Origin of Product

United States

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